N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Brand Name: Vulcanchem
CAS No.: 1173749-76-2
VCID: VC6560363
InChI: InChI=1S/C32H33N5O4S/c1-4-20-14-16-22(17-15-20)34-30(39)27(5-2)42-32-36-24-12-8-7-11-23(24)29-35-25(31(40)37(29)32)18-28(38)33-19-21-10-6-9-13-26(21)41-3/h6-17,25,27H,4-5,18-19H2,1-3H3,(H,33,38)(H,34,39)
SMILES: CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Molecular Formula: C32H33N5O4S
Molecular Weight: 583.71

N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide

CAS No.: 1173749-76-2

Cat. No.: VC6560363

Molecular Formula: C32H33N5O4S

Molecular Weight: 583.71

* For research use only. Not for human or veterinary use.

N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide - 1173749-76-2

Specification

CAS No. 1173749-76-2
Molecular Formula C32H33N5O4S
Molecular Weight 583.71
IUPAC Name N-(4-ethylphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide
Standard InChI InChI=1S/C32H33N5O4S/c1-4-20-14-16-22(17-15-20)34-30(39)27(5-2)42-32-36-24-12-8-7-11-23(24)29-35-25(31(40)37(29)32)18-28(38)33-19-21-10-6-9-13-26(21)41-3/h6-17,25,27H,4-5,18-19H2,1-3H3,(H,33,38)(H,34,39)
Standard InChI Key QTADCTXZAXBEOR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC

Introduction

Synthesis

The synthesis of compounds with similar frameworks often involves multi-step procedures that include:

  • Formation of the Imidazo[1,2-c]quinazoline Core:

    • This may be achieved through condensation reactions involving anthranilic acid derivatives and formamidine precursors.

  • Thioamide Introduction:

    • A thiol or thioester precursor can be reacted with an acetamide derivative under mild conditions to form the thioamide bond.

  • Substitution with Functional Groups:

    • The methoxybenzyl amine and ethylphenyl groups are likely introduced through nucleophilic substitution or reductive amination reactions.

  • Final Coupling:

    • The butanamide side chain can be attached via amide bond formation using coupling agents like EDCI or HATU.

Applications and Biological Relevance

Compounds with structural similarities to N-(4-ethylphenyl)-2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide have been explored for various biological activities:

  • Pharmacological Potential:

    • Imidazoquinazoline derivatives are known for their kinase inhibitory activity, making them candidates for cancer therapy.

    • Thioamide-containing compounds often exhibit antimicrobial or anti-inflammatory properties.

  • Molecular Docking Studies:

    • Similar compounds have been evaluated for their binding affinity to enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory pathways.

  • Drug Development:

    • The combination of aromatic and heterocyclic systems enhances drug-likeness by improving membrane permeability and target specificity.

Related Research Findings

Property/FeatureData/Findings
Structural CharacterizationTypically confirmed via NMR (¹H, ¹³C), LC-MS, and single-crystal X-ray diffraction techniques .
Biological ActivitySimilar compounds show promise as enzyme inhibitors or anti-inflammatory agents .
Molecular Docking InsightsHigh binding affinity observed in silico studies for related derivatives targeting protein kinases .

Challenges and Future Directions

  • Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and scalability.

  • Biological Validation: While in silico studies suggest activity, experimental validation (e.g., enzymatic assays or in vivo models) is essential.

  • Structure Optimization: Modifications to enhance solubility and reduce toxicity could improve drug development prospects.

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